![molecular formula C12H12ClN3O5S B12699663 2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride CAS No. 94232-01-6](/img/structure/B12699663.png)
2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride
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Overview
Description
2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a nitro group, and a benzenesulphonic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride typically involves multiple steps. One common method includes the nitration of 2-aminobenzenesulphonic acid, followed by the reduction of the nitro group to an amino group. The final step involves the diazotization of the amino group and subsequent coupling with 4-aminophenylamine under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso derivatives, while reduction of the nitro group can produce diamino derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H12ClN3O5S
- Molecular Weight : 345.75878 g/mol
- Structure : The compound features a nitro group, an amino group, and a sulfonic acid group, contributing to its reactivity and utility in various applications.
Analytical Chemistry
Dye Intermediates :
This compound serves as an important intermediate in the synthesis of azo dyes. Azo dyes are widely used in textiles and food industries due to their vibrant colors and stability. The presence of the sulfonic acid group enhances the solubility of these dyes in water, making them suitable for various applications.
Chromatography :
2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride can be utilized as a reagent in high-performance liquid chromatography (HPLC) for the separation and quantification of various analytes. Its ability to form stable complexes with metal ions can be exploited to enhance detection sensitivity.
Pharmaceutical Development
Antimicrobial Activity :
Research has indicated that compounds related to this compound exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria, making it a potential candidate for developing new antibiotics.
Drug Formulation :
The compound's chemical structure allows it to act as a carrier for drug delivery systems. Its ability to form complexes with other pharmaceutical agents can improve their solubility and bioavailability, enhancing therapeutic efficacy.
Biological Research
Biomarker Development :
In biological assays, this compound can serve as a marker for detecting certain biochemical pathways. Its interaction with specific proteins or enzymes can be studied to understand disease mechanisms better.
Cell Proliferation Studies :
The compound has been used in cell culture studies to assess its effects on cell proliferation and apoptosis. Understanding these effects is crucial for developing treatments for diseases such as cancer.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at varying concentrations, indicating its potential as an antimicrobial agent.
Case Study 2: Dye Synthesis
Researchers synthesized a series of azo dyes from this compound, demonstrating its effectiveness as a dye intermediate. The synthesized dyes exhibited excellent lightfastness and wash fastness properties, making them suitable for industrial applications.
Mechanism of Action
The mechanism of action of 2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The nitro and amino groups play a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenesulphonic acid: Lacks the nitro and additional amino groups, making it less versatile.
4-Aminophenylamine: Does not contain the sulfonic acid group, limiting its applications in certain reactions.
5-Nitrobenzenesulphonic acid: Lacks the amino groups, reducing its reactivity in certain chemical processes.
Uniqueness
2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride is unique due to the presence of both amino and nitro groups, along with the sulfonic acid moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .
Biological Activity
2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride, commonly referred to as a sulfonic acid derivative, is a compound with significant biological activity. Its chemical formula is C₁₂H₁₂ClN₃O₅S, and it features a complex structure that includes an amino group, a nitro group, and a sulfonic acid group. This unique combination contributes to its potential therapeutic applications, particularly in the fields of antibacterial and anticancer research.
- Molecular Weight : Approximately 309.298 g/mol
- Melting Point : 140-142 °C
- Solubility : Highly soluble in water due to the presence of the sulfonic acid group.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity. Its mechanism involves the disruption of bacterial metabolic processes through interaction with specific enzymes. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively by targeting essential cellular functions .
Anticancer Potential
In addition to its antibacterial properties, this compound is being investigated for its potential as an anticancer agent. The structural characteristics allow it to interfere with cellular functions, which is critical in cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells, thereby reducing tumor growth .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically involve:
- Bacterial Strains Tested : Common strains such as Escherichia coli and Staphylococcus aureus.
- Concentration Ranges : Varying concentrations were tested (e.g., 0.1 to 100 µg/mL).
- Results : Significant inhibition of bacterial growth was observed at concentrations above 10 µg/mL, demonstrating its potential as an effective antibacterial agent.
Mechanistic Insights
Mechanistic studies have focused on the compound's interaction with bacterial enzymes. For instance:
- Target Enzymes : Dihydropteroate synthase and other key metabolic enzymes.
- Inhibition Assays : Kinetic studies revealed competitive inhibition patterns, suggesting that the compound binds effectively to the active sites of these enzymes .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
4-Nitroaniline | 100-01-6 | Simple aromatic amine with one nitro group |
Sulfanilic Acid | 121-57-3 | Contains sulfonic acid; used in dye synthesis |
4-Amino-4'-nitrodiphenylamine | 92-67-1 | Similar structure; used in dye manufacturing |
The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to structurally similar compounds .
Properties
CAS No. |
94232-01-6 |
---|---|
Molecular Formula |
C12H12ClN3O5S |
Molecular Weight |
345.76 g/mol |
IUPAC Name |
2-(4-aminoanilino)-5-nitrobenzenesulfonic acid;hydrochloride |
InChI |
InChI=1S/C12H11N3O5S.ClH/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(16)17)7-12(11)21(18,19)20;/h1-7,14H,13H2,(H,18,19,20);1H |
InChI Key |
ODQRSGUUAKFPFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.Cl |
Origin of Product |
United States |
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